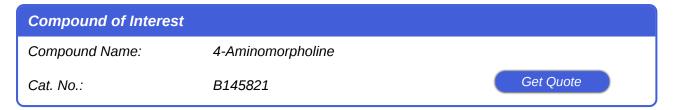


# A Comparative Review of the Biological Targets of 4-Aminomorpholine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The **4-aminomorpholine** scaffold and its derivatives, particularly those integrated into larger heterocyclic systems like quinazolines and quinolines, represent a significant area of interest in medicinal chemistry. These compounds have been extensively investigated for their interactions with a variety of biological targets, leading to the development of therapeutic agents, especially in oncology. This guide provides a comparative overview of the key biological targets of these compounds, summarizing quantitative performance data and detailing the experimental methodologies used for their evaluation.

## **Key Biological Targets & Performance Data**

Derivatives incorporating the 4-amino-heterocycle and morpholine moieties have demonstrated potent activity against several important classes of enzymes and receptors. The primary targets identified in the literature are protein kinases, cholinesterases, and opioid receptors.

## **Protein Kinases**

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several 4-aminoquinazoline derivatives are potent kinase inhibitors.

a) Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous cancers. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for



EGFR inhibition.

Table 1: Inhibitory Activity of 4-Aminoquinazoline/quinoline Derivatives against EGFR

Compound Class	Specific Derivative Example	Target	IC50 Value	Cell Line	Reference
4- Anilinoquin azoline	Compound 3b (a 6- alkoxy-4- substituted- aminoquina zoline)	EGFR	0.13 nM	MCF-7	[1]
4- Anilinoquinaz oline	Compound 1i (contains semicarbazo ne moiety)	EGFR	0.05 nM	A549, HepG2, MCF-7, PC-3	[2]
4- Anilinoquinaz oline	Compound 1j (contains semicarbazo ne moiety)	EGFR	0.1 nM	A549, HepG2, MCF-7, PC-3	[2]
4- Anilinoquinaz oline	Erlotinib (Reference Drug)	Wild-Type EGFR	2.6 nM	-	[3]
4- Anilinoquinaz oline	Compound 8	EGFR (T790M/L858 R mutant)	2.7 nM	-	[4]

| 4-Anilinoquinazoline | Afatinib (Reference Drug) | EGFR (T790M/L858R mutant) | 3.5 nM | - | [4] |

b) Aurora Kinases



Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs.

Table 2: Inhibitory Activity of 4-Aminoquinazoline Derivatives against Aurora Kinases

Compound Class	Specific Derivative Example	Target	IC50 Value	Reference
4- Aminoquinazol ine-urea	<b>Compound</b> 7d	Aurora A	More potent than ZM447439	[5]
4- Aminoquinazolin e-urea	Compound 8d	Aurora A	More potent than ZM447439	[5]
Imidazo-[1,2-a]- pyrazine	Compound 12k	Aurora A	≥4 nM	[6]
Imidazo-[1,2-a]- pyrazine	Compound 12k	Aurora B	≥13 nM	[6]

| Quinazolin-4-amine | Compound 6 | Aurora A | Potent Inhibition (Specific value not stated) |[7]

## **Cholinesterases**

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.

Table 3: Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives against Cholinesterases



Compound Class	Specific Derivative Example	Target	IC50 Value	Reference
4-N- Phenylaminoq uinoline	Compound 11g	AChE	1.94 ± 0.13 μM	[8]
4-N- Phenylaminoquin oline	Compound 11g	BChE	28.37 ± 1.85 μM	[8]
4-Aminoquinoline	Compound 07	AChE	0.72 ± 0.06 μM	[9]

| 4-Aminoquinoline | Compound 23 | AChE | 0.57  $\pm$  0.09  $\mu$ M |[9] |

## **Opioid Receptors**

The opioid receptor like-1 (ORL1), also known as the nociceptin receptor, is a G protein-coupled receptor involved in pain modulation and other CNS functions.

Table 4: Antagonist Activity of 4-Aminoquinazoline Derivatives at the ORL1 Receptor

Compound Class	Specific Derivative Example	Target	Activity	Selectivity	Reference
4- Aminoquina zoline	(1R,2S)-17	ORL1	Highly Potent Antagonist	Up to 3000- fold over μ, δ, κ opioid receptors	[10]

| 4-Aminoquinoline | Compound 11 | ORL1 | Antagonist | Not specified |[11] |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited for evaluating the biological activity of **4-**



aminomorpholine derivatives.

## **Biochemical Kinase Assays (EGFR & Aurora)**

These assays directly measure the enzymatic activity of purified kinases and the ability of a compound to inhibit it. A common method is the luminescence-based ADP-Glo™ Kinase Assay. [12][13][14][15]

• Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, allowing the enzyme to phosphorylate a specific substrate using ATP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the kinase activity.

#### Reagents:

- Purified recombinant kinase (e.g., EGFR, Aurora A, Aurora B).
- Kinase-specific substrate (e.g., a synthetic peptide for EGFR, Kemptide for Aurora A).[16]
   [17]
- o ATP.
- Kinase assay buffer (typically containing Tris, MgCl<sub>2</sub>, and DTT).[15]
- Test compound (dissolved in DMSO).
- ADP-Glo™ Assay Kit (Promega).

#### Procedure:

- A serial dilution of the test compound is prepared.
- The kinase, substrate, and test compound are pre-incubated in a multi-well plate.
- The kinase reaction is initiated by the addition of ATP.



- The plate is incubated (e.g., 60 minutes at 30°C) to allow the reaction to proceed.[12]
- The ADP-Glo™ Reagent is added to stop the reaction.
- The Kinase Detection Reagent is added to generate a luminescent signal.
- Luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[12]

## **Cholinesterase Activity Assay (Ellman's Method)**

This is the standard spectrophotometric method for measuring AChE and BChE activity.[18][19] [20]

- Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[19] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured by absorbance at 412 nm and is directly proportional to the enzyme's activity.[18][20]
- Reagents:
  - AChE or BChE enzyme.
  - Acetylthiocholine iodide (ATCI) as the substrate.
  - DTNB (Ellman's reagent).
  - Phosphate buffer (pH 8.0).[19]
  - Test compound.
- Procedure:
  - In a cuvette or multi-well plate, the buffer, DTNB, and the test compound are mixed.



- The enzyme solution is added.
- The reaction is initiated by the addition of the substrate (ATCI).
- The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.
- Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The inhibitory activity of the test compound is determined by comparing the reaction rate in its presence to that of an uninhibited control, allowing for the calculation of an IC50 value.

## Radioligand Binding Assay (ORL1 Receptor)

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[21][22][23]

- Principle: A competitive binding assay measures the ability of an unlabeled test compound to
  compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to the
  target receptor. The amount of radioactivity bound to the receptor is inversely proportional to
  the affinity of the test compound.
- Reagents:
  - A source of the receptor, typically cell membranes prepared from cells overexpressing the ORL1 receptor.[21]
  - A radiolabeled ligand, such as [3H]-nociceptin.[21]
  - Unlabeled test compound.
  - Assay buffer (e.g., Tris-HCl with MgCl<sub>2</sub>).[24]
  - Glass fiber filters.
  - Scintillation cocktail.
- Procedure:

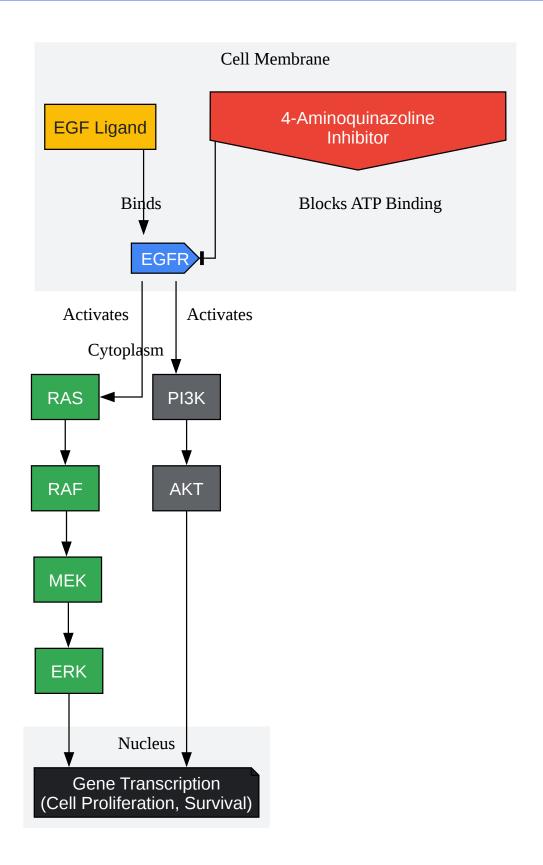


- The receptor membrane preparation, radioligand (at a fixed concentration near its Kd), and varying concentrations of the unlabeled test compound are incubated together in a multi-well plate.[21][24]
- The incubation is allowed to proceed until binding equilibrium is reached (e.g., 60 minutes at 30°C).[21][24]
- The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[21]
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[22]

## **Visualizations: Pathways and Workflows**

Diagrams created using Graphviz help to visualize complex biological processes and experimental designs.

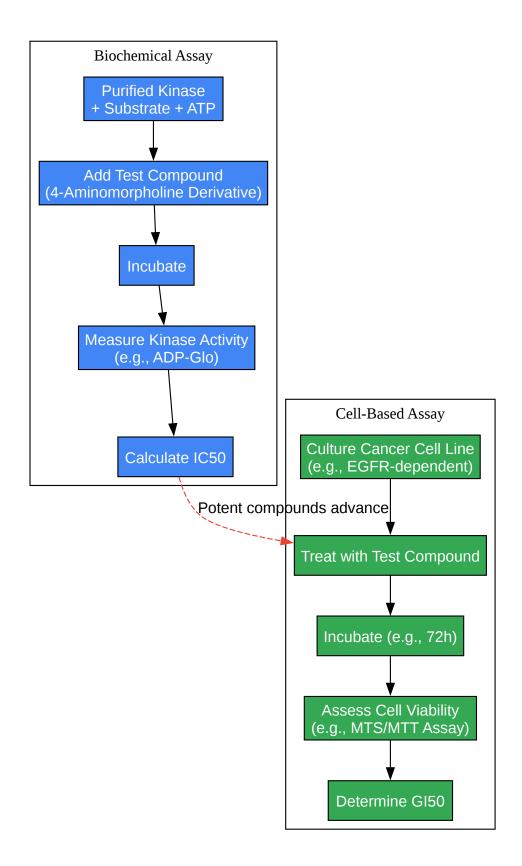




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Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.





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Caption: General experimental workflow for screening and validating kinase inhibitors.

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